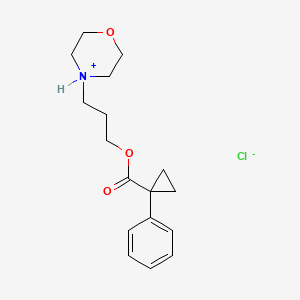
1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride is a chemical compound with a unique structure that combines a cyclopropane ring with a phenyl group and a morpholinopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride typically involves the esterification of 1-Phenylcyclopropanecarboxylic acid with 3-morpholinopropanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyclopropane ring and ester group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
1-Phenylcyclopropanecarboxylic acid: A precursor in the synthesis of the ester hydrochloride.
3-Morpholinopropanol: Another precursor used in the esterification process.
Cyclopropanecarboxylic acid derivatives: Compounds with similar structural features but different functional groups.
Uniqueness: 1-Phenylcyclopropanecarboxylic acid (3-morpholinopropyl) ester hydrochloride is unique due to the combination of a cyclopropane ring, phenyl group, and morpholinopropyl ester. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
CAS No. |
67239-19-4 |
|---|---|
Molecular Formula |
C17H24ClNO3 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
3-morpholin-4-ium-4-ylpropyl 1-phenylcyclopropane-1-carboxylate;chloride |
InChI |
InChI=1S/C17H23NO3.ClH/c19-16(17(7-8-17)15-5-2-1-3-6-15)21-12-4-9-18-10-13-20-14-11-18;/h1-3,5-6H,4,7-14H2;1H |
InChI Key |
FBKMLDAKPHSIPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)OCCC[NH+]3CCOCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


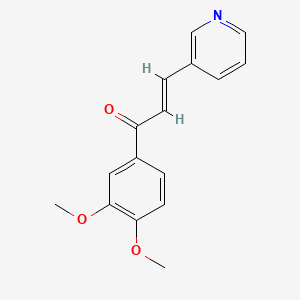
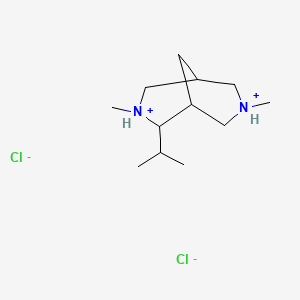
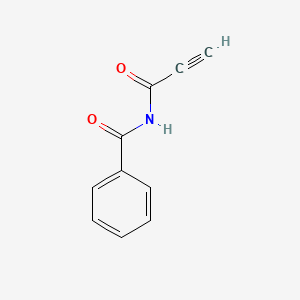
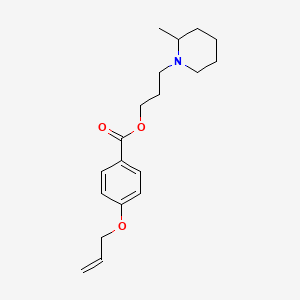
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
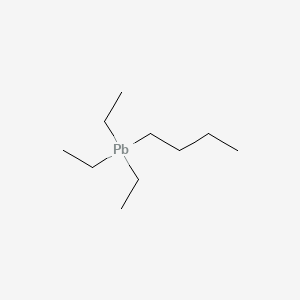
] ester](/img/structure/B13781787.png)

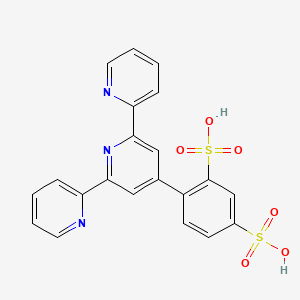
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)

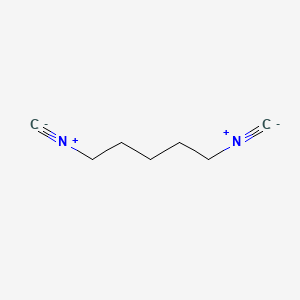
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
